molecular formula C8H13N3O B1512541 (4-Isopropoxypyrimidin-2-YL)methanamine

(4-Isopropoxypyrimidin-2-YL)methanamine

Cat. No.: B1512541
M. Wt: 167.21 g/mol
InChI Key: PDXFKTCHYFLJSE-UHFFFAOYSA-N
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Description

(4-Isopropoxypyrimidin-2-yl)methanamine is a chemical compound that features both a pyrimidine ring and a primary amine functional group, making it a valuable intermediate in organic synthesis and drug discovery research. The isopropoxy and amine substituents on the pyrimidine scaffold make this compound a versatile building block for constructing more complex molecules, particularly in the development of potential pharmaceutical agents. As a pyrimidine derivative, it is of significant interest in medicinal chemistry for the synthesis of compounds with various biological activities. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the relevant scientific literature and safety data sheets for comprehensive handling and application information.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(4-propan-2-yloxypyrimidin-2-yl)methanamine

InChI

InChI=1S/C8H13N3O/c1-6(2)12-8-3-4-10-7(5-9)11-8/h3-4,6H,5,9H2,1-2H3

InChI Key

PDXFKTCHYFLJSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC=C1)CN

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Research

(4-Isopropoxypyrimidin-2-YL)methanamine is primarily utilized in the development of new pharmaceutical agents. Its structural characteristics allow it to act as a scaffold for synthesizing compounds that target various biological pathways. Notably, it has been explored for:

  • Antituberculosis Agents : The compound has been part of virtual screening efforts aimed at identifying new agents effective against Mycobacterium tuberculosis, showcasing its potential in combating infectious diseases .
  • Kinase Inhibitors : It has been involved in the synthesis of selective kinase inhibitors, which are crucial for treating various cancers and other diseases by modulating signaling pathways .

Research indicates that (4-Isopropoxypyrimidin-2-YL)methanamine may exhibit significant biological activity:

  • CNS Activity : Preliminary studies suggest that derivatives of this compound may influence central nervous system functions, potentially leading to therapeutic applications in neuropsychiatric disorders .
  • Inhibitory Effects : The compound has been associated with inhibitory effects on specific biological targets, making it a candidate for further investigation in drug development .

Synthetic Methodologies

The compound serves as an important intermediate in organic synthesis:

  • Synthesis of Pyrimidine Derivatives : It can be utilized in the synthesis of various pyrimidine derivatives through nucleophilic substitution reactions and coupling reactions, expanding the library of biologically active compounds .
  • Peptide Synthesis : As a building block, it plays a role in the synthesis of peptides and other complex organic molecules, often employed in medicinal chemistry .

Case Study 1: Antituberculosis Research

A study focused on the synthesis of novel pyrimidine derivatives revealed that (4-Isopropoxypyrimidin-2-YL)methanamine derivatives showed promising activity against Mycobacterium tuberculosis. The research involved structure-activity relationship (SAR) studies that indicated modifications to the pyrimidine core could enhance antimicrobial properties .

Case Study 2: Kinase Inhibitor Development

Another significant application involved the development of BMPR2-selective kinase inhibitors using (4-Isopropoxypyrimidin-2-YL)methanamine as a key intermediate. The study demonstrated how variations in substituents influenced potency and selectivity against cancer cell lines, highlighting its utility in targeted cancer therapies .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in the substituents at positions 2 and 4 of the pyrimidine ring. These variations significantly influence solubility, lipophilicity, and synthetic accessibility:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties
(4-Isopropoxypyrimidin-2-yl)methanamine Isopropoxy (-OCH(CH3)2) C8H13N3O 167.21 Higher lipophilicity; bulkier substituent
(4-Methoxypyrimidin-2-yl)methanamine Methoxy (-OCH3) C6H9N3O 139.16 Lower molecular weight; improved water solubility
[(2-Isopropylpyrimidin-4-yl)methyl]amine Isopropyl (-CH(CH3)2) C8H13N3 151.21 Increased steric hindrance at position 2

Notes:

  • The methoxy analog (C6H9N3O) has higher water solubility due to reduced steric bulk and polar methoxy group .
  • Substitution at position 2 (e.g., isopropyl) may sterically hinder interactions with biological targets .

Comparison with Heterocyclic Methanamine Derivatives

Other methanamine-attached heterocycles highlight broader trends:

  • [4-(2-Methylphenoxy)pyridin-2-yl]methanamine: Incorporates a phenoxy group, enhancing aromatic interactions in receptor binding .

Preparation Methods

General Synthetic Strategy

The synthesis of (4-Isopropoxypyrimidin-2-yl)methanamine generally involves:

  • Construction or derivatization of a pyrimidine ring bearing suitable leaving groups or reactive functionalities at positions 2 and 4.
  • Introduction of the isopropoxy group at the 4-position via nucleophilic substitution.
  • Installation of the methanamine group at the 2-position through reductive amination or nucleophilic displacement.

This approach is consistent with broader pyrimidine chemistry, where substitution patterns are controlled by the nature of halogen or other leaving groups and the reaction conditions.

Preparation of 4-Isopropoxypyrimidine Intermediates

A key step is the synthesis of 4-isopropoxypyrimidine derivatives, which serve as precursors for further functionalization at the 2-position.

  • Nucleophilic Substitution of Halogenated Pyrimidines : Starting from 2,4,6-trihalogenopyrimidines or 2,4-dihalopyrimidines, the 4-position halogen can be selectively substituted by isopropoxide ions under basic conditions to yield 4-isopropoxypyrimidines. This method is supported by literature on halopyrimidine chemistry where alkoxides displace halogens at activated positions.

  • Example Reaction Conditions : Reaction of 2,4,6-trihalogenopyrimidine with isopropanol in the presence of a base like sodium hydride or potassium tert-butoxide at controlled temperatures (0 °C to room temperature) under inert atmosphere (nitrogen) leads to selective substitution at the 4-position.

Introduction of Methanamine Group at 2-Position

The methanamine group at the 2-position can be introduced via reductive amination or nucleophilic substitution, depending on the nature of the starting material.

  • Reductive Amination of 2-Formylpyrimidines : A common approach involves the conversion of 2-formyl-4-isopropoxypyrimidine to the corresponding 2-(methanamine) derivative by reductive amination with ammonia or primary amines using reducing agents such as sodium cyanoborohydride (NaBH3CN) in alcoholic solvents (e.g., methanol).

  • Nucleophilic Substitution of 2-Halopyrimidines : Alternatively, 2-chloropyrimidines or 2-bromopyrimidines bearing a 4-isopropoxy substituent can be reacted with ammonia or amine nucleophiles to substitute the halogen with a methanamine group. This reaction typically requires elevated temperatures and polar aprotic solvents like dimethylformamide (DMF).

  • Use of Metal Salts to Scavenge Cyanide : In reductive amination processes involving cyanohydrins or cyanide intermediates, metal salts such as iron(II) sulfate (FeSO4·7H2O) are added to complex and remove cyanide ions, improving safety and yield.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome Reference
1 Halopyrimidine synthesis From 2,4,6-trihalogenopyrimidine precursors 2,4-dihalo or 2,4,6-trihalopyrimidine
2 Nucleophilic substitution Isopropoxide ion (from isopropanol + base) 4-Isopropoxypyrimidine derivative
3 Reductive amination 2-Formyl-4-isopropoxypyrimidine + NH3 + NaBH3CN (4-Isopropoxypyrimidin-2-yl)methanamine
4 Purification Column chromatography or crystallization Pure target compound

Detailed Experimental Example

A related preparation of 5-isopropoxypicolinonitrile and its conversion to aminopyrimidine derivatives provides insight into analogous methods:

  • Sodium hydride is added to dimethylformamide at 0 °C under nitrogen, followed by 5-fluoropicolinonitrile addition. The mixture is stirred at room temperature for several hours to yield 5-isopropoxypicolinonitrile after extraction and purification.

  • Subsequent reactions with amines and thiourea derivatives under mild conditions afford aminopyrimidine analogues with isopropoxy substitution.

This example demonstrates the utility of alkoxide nucleophiles for introducing isopropoxy groups and reductive amination for methanamine installation.

Summary and Research Findings

  • The preparation of (4-Isopropoxypyrimidin-2-yl)methanamine involves multi-step synthesis starting from halogenated pyrimidines or pyrimidine aldehydes.

  • Selective nucleophilic substitution with isopropoxide introduces the 4-isopropoxy substituent efficiently.

  • The methanamine group at the 2-position is introduced predominantly via reductive amination using sodium cyanoborohydride under controlled conditions.

  • Metal salts such as iron(II) sulfate are used to complex cyanide ions, enhancing reaction safety and yield.

  • These methods are supported by patent literature and peer-reviewed research, demonstrating moderate to good yields and high purity of the final compound.

Q & A

Q. What computational tools predict the compound’s toxicological profile early in development?

  • Methodological Answer : Use QSAR models (e.g., ProTox-II, Derek Nexus) to flag potential hepatotoxicity or mutagenicity. For (4-Isopropoxypyrimidin-2-YL)methanamine, structural alerts include the primary amine (risk of reactive metabolite formation). Validate with Ames tests or zebrafish embryo assays .

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